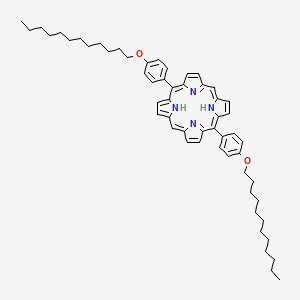
5,15-Bis(4-(dodecyloxy)phenyl)porphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,15-Bis(4-(dodecyloxy)phenyl)porphyrin: is a synthetic porphyrin derivative characterized by the presence of two dodecyloxyphenyl groups at the 5 and 15 positions of the porphyrin ring Porphyrins are a class of organic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,15-Bis(4-(dodecyloxy)phenyl)porphyrin typically involves the condensation of pyrrole with an aldehyde derivative under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphyrin ring. The dodecyloxyphenyl groups are introduced through the use of 4-(dodecyloxy)benzaldehyde as the aldehyde component.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5,15-Bis(4-(dodecyloxy)phenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications or other oxidized derivatives.
Reduction: Reduction reactions can convert the porphyrin to its reduced forms, such as porphyrinogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield porphyrin dications, while substitution reactions can introduce various functional groups onto the dodecyloxyphenyl moieties .
Scientific Research Applications
Chemistry: 5,15-Bis(4-(dodecyloxy)phenyl)porphyrin is used as a building block for the synthesis of more complex porphyrin-based materials. It serves as a precursor for the development of porphyrin-based catalysts and sensors.
Biology: In biological research, this compound is used to study the interactions of porphyrins with biological molecules. It is also employed in the design of porphyrin-based drugs and therapeutic agents.
Medicine: The compound has potential applications in photodynamic therapy (PDT) for cancer treatment. Its ability to generate singlet oxygen upon light irradiation makes it a promising candidate for PDT.
Industry: In the industrial sector, this compound is used in the development of organic photovoltaic cells and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5,15-Bis(4-(dodecyloxy)phenyl)porphyrin involves its ability to interact with light and generate reactive oxygen species (ROS). Upon light irradiation, the compound absorbs photons and transitions to an excited state. This excited state can transfer energy to molecular oxygen, producing singlet oxygen, a highly reactive form of oxygen. Singlet oxygen can then interact with various biological targets, leading to cell damage and apoptosis. This mechanism is particularly relevant in photodynamic therapy for cancer treatment .
Comparison with Similar Compounds
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin
- 5,10,15,20-Tetra(4-dodecylpyridinum)porphyrin
- 5,10,15,20-Tetra(4-carboxylphenyl)porphyrin
Comparison: 5,15-Bis(4-(dodecyloxy)phenyl)porphyrin is unique due to the presence of dodecyloxyphenyl groups, which enhance its solubility and functional properties. Compared to 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin, it has better solubility in organic solvents, making it more suitable for solution-based applications. The dodecyloxy groups also provide additional sites for functionalization, allowing for the development of a wider range of derivatives .
Properties
Molecular Formula |
C56H70N4O2 |
|---|---|
Molecular Weight |
831.2 g/mol |
IUPAC Name |
5,15-bis(4-dodecoxyphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C56H70N4O2/c1-3-5-7-9-11-13-15-17-19-21-39-61-49-31-23-43(24-32-49)55-51-35-27-45(57-51)41-47-29-37-53(59-47)56(54-38-30-48(60-54)42-46-28-36-52(55)58-46)44-25-33-50(34-26-44)62-40-22-20-18-16-14-12-10-8-6-4-2/h23-38,41-42,57,60H,3-22,39-40H2,1-2H3 |
InChI Key |
PSJBNFKXBKNHJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=CC=C(C=C7)OCCCCCCCCCCCC)C=C4)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11927020.png)
![(1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B11927025.png)
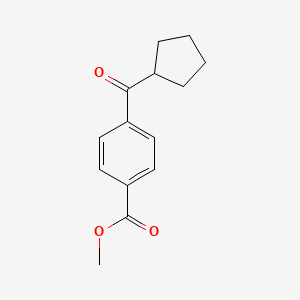

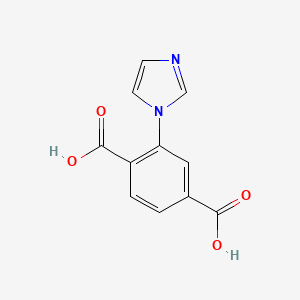
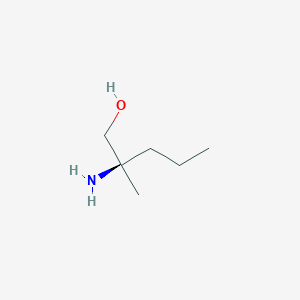
![6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11927062.png)

![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11927076.png)
![1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B11927085.png)
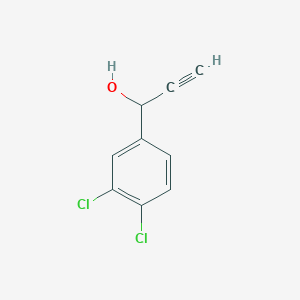
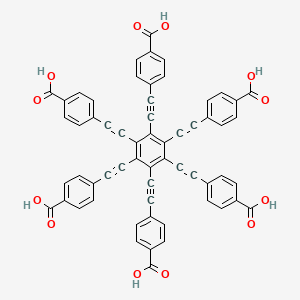
![ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11927110.png)

